tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate
Overview
Description
tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound is known for its unique structure, which includes an azetidine ring substituted with hydroxymethyl groups and a tert-butyl ester group. It is primarily used in research and development within the chemical and pharmaceutical industries.
Preparation Methods
The synthesis of tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the azetidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a similar structure but differs in the position of the hydroxymethyl group.
tert-Butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate: This compound has two hydroxymethyl groups on the same carbon atom, leading to different chemical properties.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2,4-bis(hydroxymethyl)azetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7(5-12)4-8(11)6-13/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVITVQAVGWZKZ-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@H]1CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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